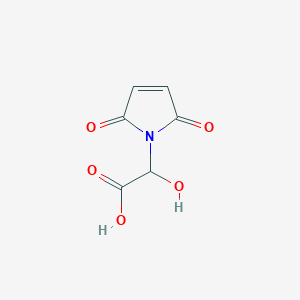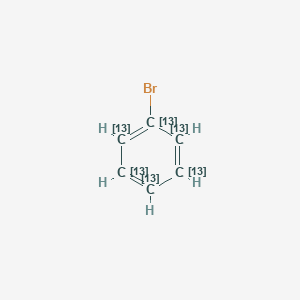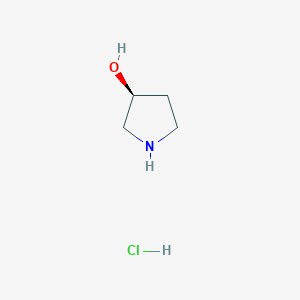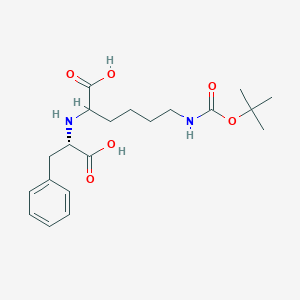
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine, also known as Boc-Lys(Cbz)-OH, is a chemical compound that belongs to the family of amino acids. It is commonly used in scientific research for its ability to modify proteins and peptides.
作用機序
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH modifies proteins and peptides by introducing a lysine residue into a specific site. This can alter the properties of the protein or peptide, such as its charge, hydrophobicity, or reactivity. N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can also be used to introduce reactive groups into proteins and peptides, which can be used for further modification or conjugation.
生化学的および生理学的効果
The biochemical and physiological effects of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH depend on the specific protein or peptide that it is modifying. However, N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can alter the charge, hydrophobicity, or reactivity of the protein or peptide, which can affect its interactions with other molecules. N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can also introduce reactive groups into proteins and peptides, which can be used for further modification or conjugation.
実験室実験の利点と制限
One advantage of using N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH in lab experiments is its ability to modify proteins and peptides in a specific site. This can be useful for studying the effects of specific modifications on protein or peptide function. Additionally, N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can be used to introduce reactive groups into proteins and peptides, which can be used for further modification or conjugation.
One limitation of using N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH in lab experiments is its cost and availability. N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH is a relatively expensive reagent and may not be readily available in all labs. Additionally, the synthesis of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can be complex and time-consuming.
将来の方向性
There are many future directions for the use of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH in scientific research. One direction is the development of new methods for the synthesis of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH, which could make it more accessible and affordable for researchers. Another direction is the development of new applications for N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH, such as in the modification of proteins and peptides for therapeutic purposes. Additionally, the use of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH in drug discovery could lead to the development of new drugs with improved efficacy and specificity.
合成法
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can be synthesized using a variety of methods. One common method involves the protection of the amino group of lysine with a Boc group and the protection of the carboxyl group of phenylalanine with a Cbz group. The two protected amino acids are then coupled together using a coupling reagent such as HATU or DIC. The Boc and Cbz protecting groups are then removed using TFA and hydrogenation, respectively, to yield N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH.
科学的研究の応用
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH has many scientific research applications, including protein modification, peptide synthesis, and drug discovery. It is commonly used to modify proteins and peptides by introducing a lysine residue into a specific site, which can alter the properties of the protein or peptide. N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can also be used in peptide synthesis to introduce a lysine residue into a specific position. Additionally, N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can be used in drug discovery to modify the activity of existing drugs or to develop new drugs.
特性
CAS番号 |
121635-44-7 |
|---|---|
製品名 |
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine |
分子式 |
C20H30N2O6 |
分子量 |
394.5 g/mol |
IUPAC名 |
2-[[(1S)-1-carboxy-2-phenylethyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-19(27)21-12-8-7-11-15(17(23)24)22-16(18(25)26)13-14-9-5-4-6-10-14/h4-6,9-10,15-16,22H,7-8,11-13H2,1-3H3,(H,21,27)(H,23,24)(H,25,26)/t15?,16-/m0/s1 |
InChIキー |
KNSVUGKGZODIPY-LYKKTTPLSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(CC1=CC=CC=C1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(CC1=CC=CC=C1)C(=O)O |
同義語 |
Boc-CA-Phe N-(1-carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)
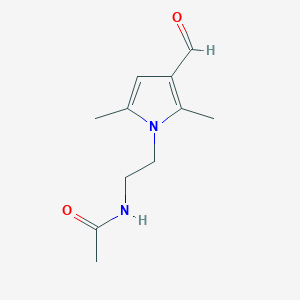
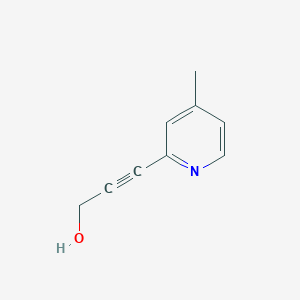

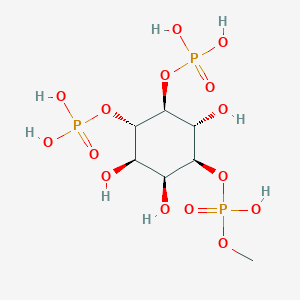
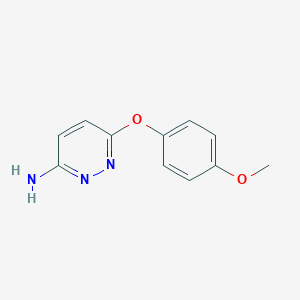
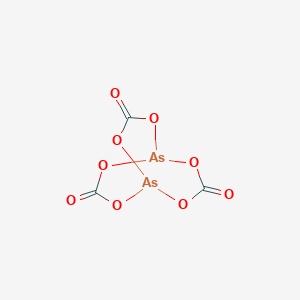
![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)
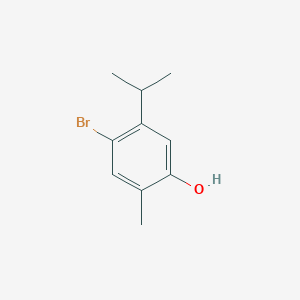
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)
